Home > Products > Screening Compounds P63160 > 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride -

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride

Catalog Number: EVT-12040659
CAS Number:
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound features a fused bicyclic structure comprising an imidazole and a pyridine ring, which contributes to its biological activity and potential pharmaceutical applications. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various scientific and medicinal applications.

Source and Classification

This compound can be classified under organic compounds, specifically as a small molecule with potential therapeutic uses. It is characterized by its unique structural features that provide it with diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride can be achieved through several methodologies. One efficient approach involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid, leading to the formation of the imidazo[4,5-b]pyridine scaffold. This method utilizes environmentally friendly solvents and has been reported to yield high purity products with minimal purification steps required .

Another method involves the use of 2-chloro-3-nitropyridine as a starting material, which undergoes a nucleophilic substitution reaction with primary amines followed by reduction and heteroannulation processes. This green synthesis pathway has demonstrated superior efficiency compared to traditional methods, allowing for the rapid construction of functionalized imidazo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is C7H9ClN4C_7H_9ClN_4, with a molecular weight of approximately 184.62 g/mol. The structure can be represented as follows:

1 Methyl 1H imidazo 4 5 b pyridin 7 amineC7H9ClN4\text{1 Methyl 1H imidazo 4 5 b pyridin 7 amine}\rightarrow \text{C}_7\text{H}_9\text{ClN}_4

The compound features an imidazole ring fused to a pyridine ring, with a methyl group at the nitrogen atom of the imidazole moiety. Such structural characteristics are critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride participates in various chemical reactions due to its nucleophilic sites. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  • Cyclization Reactions: It can undergo cyclization under specific conditions to form more complex structures.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.

Mechanism of Action

Process and Data

The mechanism of action for compounds within the imidazo[4,5-b]pyridine class typically involves interactions with biological targets such as enzymes or receptors. For instance, these compounds may inhibit specific kinases or modulate neurotransmitter systems due to their structural resemblance to natural substrates or inhibitors.

Biological assays have demonstrated that derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine exhibit significant activity against various pathogens, indicating their potential as antimicrobial agents. The precise mechanism often involves binding affinity studies and kinetic analyses to elucidate how these compounds exert their effects at the molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride include:

  • Molecular Weight: 184.62 g/mol
  • Molecular Formula: C7H9ClN4C_7H_9ClN_4

While specific data on boiling point and melting point are not readily available, the solubility in water is enhanced due to the hydrochloride form. This property is crucial for its application in biological assays where aqueous solubility is often required.

Applications

Scientific Uses

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride has various applications in scientific research:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting bacterial infections or cancer.
  • Biological Research: Its derivatives are used in studies exploring enzyme inhibition or receptor modulation.

Given its structural diversity and biological potential, this compound continues to be an area of active research aimed at discovering novel therapeutic agents.

Introduction to Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in rational drug design due to its structural and electronic mimicry of endogenous purines. This bicyclic framework consists of a pyridine ring fused with an imidazole moiety at the [4,5-b] position, creating a versatile platform for developing targeted therapeutics. The specific derivative 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride (CAS: 1956355-63-7/3026728-36-6) exemplifies this strategic approach, where methylation at N1 and amination at C7 enhance bioavailability while preserving key pharmacophoric features. With molecular formula C₇H₉ClN₄ and molecular weight 184.63 g/mol, this compound serves as a critical building block in anticancer and antimicrobial drug discovery pipelines [1] [5] [7].

Structural Significance as Purine Bioisosteres

The imidazo[4,5-b]pyridine nucleus serves as a high-fidelity purine bioisostere due to its isoelectronic properties and hydrogen bonding capabilities. Comparative analysis reveals that 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride maintains the critical hydrogen bond acceptor/donor pattern of adenine analogs while offering enhanced metabolic stability through strategic substitution:

  • Electronic Topology: The scaffold preserves the π-deficient character of purines, enabling π-π stacking interactions within enzyme active sites. The electron distribution at N3 and N5 positions mimics N1 and N3 of purines, facilitating recognition by ATP-binding proteins [3] [8].
  • Substituent Vector Alignment: The C7-amino group projects into analogous spatial positions as the C6-amino group of adenine, enabling conserved interactions with biological targets. N1-methylation mimics ribose positioning in nucleotide cofactors while blocking metabolic deactivation pathways [8].
  • Bioisosteric Advantages: Chloride salt formation improves aqueous solubility (>50 mg/mL) without compromising cell permeability, addressing a critical limitation of unsubstituted purine analogs. The methylation simultaneously increases lipophilicity (cLogP ~0.8) and protects against oxidative metabolism [5] [10].

Table 1: Bioisosteric Properties vs. Purine

Molecular FeaturePurine1-Methyl-1H-imidazo[4,5-b]pyridin-7-amineBiological Significance
Hydrogen Bond Acceptors34Enhanced target engagement
Hydrogen Bond Donors12 (amine + HCl)Solubility and ionic interactions
pKa (basic)4.9 (N1)7.1 (imidazole N)Enhanced cellular uptake at pH 7.4
Aromatic System Area (Ų)38.237.9Conserved π-stacking surface
Dipole Moment (Debye)3.64.2Improved polar interactions

Historical Development of Imidazo[4,5-b]pyridine-Based Therapeutics

The therapeutic evolution of imidazo[4,5-b]pyridines demonstrates systematic scaffold optimization driven by target engagement requirements:

  • First-Generation Modulators (1990s-2000s): Early derivatives focused on GABA receptor modulation (e.g., Bamaluzole) and gastric acid suppression (Tenatoprazole). These established clinical proof-of-concept but exhibited off-target effects due to insufficient selectivity .
  • Kinase Inhibitor Era (2010s): Structure-based design yielded Telcagepant (MK-0974), a CGRP receptor antagonist that reached Phase III trials for migraines. Its imidazo[4,5-b]pyridine core demonstrated exceptional binding affinity (Ki = 2.7 nM) through conserved hinge-region hydrogen bonding [8].
  • Contemporary Antitumor Agents: Recent derivatives exploit the C7-amino position for DNA intercalation and tubulin inhibition. Amidino-substituted analogs show sub-micromolar activity against colon carcinoma (IC₅₀ = 0.4-0.7 μM) through selective intercalation into GC-rich regions. The hydrochloride salt of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine serves as the synthetic precursor for these high-potency derivatives [3] [8].

Table 2: Therapeutic Development Milestones

CompoundTherapeutic TargetKey Structural FeaturesDevelopment Status
TenatoprazoleH⁺/K⁺ ATPase proton pumpImidazo[4,5-b]pyridine coreActive development (SIDEM)
Telcagepant (MK-0974)CGRP receptorC2-tetrafluoro substitutionPhase III (Terminated)
Compound 10 [ref]Tubulin polymerization7-Amino + acrylonitrile at C2Preclinical
Compound 14 [ref]dsDNA intercalation2-Imidazolinyl amidino groupPreclinical

Isomeric Differentiation: [4,5-b] vs. [4,5-c] vs. [1,2-a] Pyridine Derivatives

Regioisomeric variations profoundly impact pharmacological profiles due to altered hydrogen bonding patterns and electron distribution:

  • Ring Fusion Determinants:
  • [4,5-b] Isomers: Feature pyridine N at position 3, creating a hydrogen bond acceptor profile optimal for kinase interactions (e.g., Aurora A inhibitors). The 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride positions its C7-amino group ortho to this nitrogen, enhancing chelation potential [3] [8].
  • [4,5-c] Isomers: Exhibit pyridine N at position 1, shifting electron density toward the fused bond. This configuration favors antiviral activity as demonstrated by 3-deazaneplanocin A's inhibition of S-adenosylhomocysteine hydrolase [7].
  • [1,2-a] Isomers: Contain a basic nitrogen with pKa ~6.0, enabling membrane penetration for CNS targets (e.g., Zolpidem's GABA modulation) but reduced anticancer applicability .

  • Biological Performance Divergence:

  • Antiproliferative activity against HCT-116 colon carcinoma:
  • [4,5-b] derivatives: IC₅₀ 0.4-0.7 μM
  • [4,5-c] analogs: IC₅₀ typically >10 μM
  • [1,2-a] compounds: Minimal activity [3] [8]
  • Antiviral specificity:
  • [4,5-c] derivatives show 50-fold greater potency against respiratory syncytial virus (EC₅₀ = 21 μM) versus [4,5-b] isomers
  • [1,2-a] compounds exhibit preferential activity against herpesviruses [3]

Table 3: Isomeric Influence on Drug Properties

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineImidazo[1,2-a]pyridine
Representative DrugTenatoprazole3-Deazaneplanocin AZolpidem
Pyridine Nitrogen Position31Bridgehead
logD₇.₄0.8-1.20.5-0.92.1-3.5
H-Bond Acceptors443
Dominant ActivityAntitumor, kinase inhibitionAntiviral, epigenetic modulationSedative/hypnotic
7-Amine Derivative CAS1956355-63-73026728-36-6N/A

The structural precision embodied in 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride exemplifies contemporary structure-based design principles. Its regiospecific methylation and amination generate a versatile intermediate for anticancer agents targeting tubulin polymerization, DNA intercalation, and kinase modulation – leveraging the [4,5-b] isomer's optimal geometry for these macromolecular interactions [3] [8] [10].

Properties

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride

IUPAC Name

1-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-10-7-6(11)5(8)2-3-9-7;/h2-4H,1H3,(H2,8,9);1H

InChI Key

AXMJLCFMXRLRHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=CC(=C21)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.